![molecular formula C11H12Cl2O B14189643 1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene CAS No. 918870-79-8](/img/structure/B14189643.png)
1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene is an organic compound that belongs to the class of substituted benzenes. This compound is characterized by the presence of two chlorine atoms, an ethenyl group, and a propan-2-yl-oxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene typically involves electrophilic aromatic substitution reactions. One common method includes the following steps:
Friedel-Crafts Acylation:
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Substitution Reactions: The chlorine atoms and other substituents are introduced through various substitution reactions
Analyse Des Réactions Chimiques
1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles to form substituted products.
Applications De Recherche Scientifique
1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: Research studies utilize this compound to understand its effects on biological systems and its potential as a bioactive molecule.
Medicine: It is investigated for its potential therapeutic properties and its role in drug development.
Industry: This compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene can be compared with other similar compounds such as:
1,2-Dichlorobenzene: Lacks the ethenyl and propan-2-yl-oxy groups, making it less complex.
4-Ethenyl-1,2-dichlorobenzene: Similar structure but without the propan-2-yl-oxy group.
1,2-Dichloro-4-ethenylbenzene: Lacks the propan-2-yl-oxy group, making it less versatile in reactions
These comparisons highlight the unique structural features and reactivity of this compound.
Propriétés
Numéro CAS |
918870-79-8 |
|---|---|
Formule moléculaire |
C11H12Cl2O |
Poids moléculaire |
231.11 g/mol |
Nom IUPAC |
1,2-dichloro-4-ethenyl-5-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H12Cl2O/c1-4-8-5-9(12)10(13)6-11(8)14-7(2)3/h4-7H,1H2,2-3H3 |
Clé InChI |
CHXWSXMADXNVOL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=C(C=C1C=C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


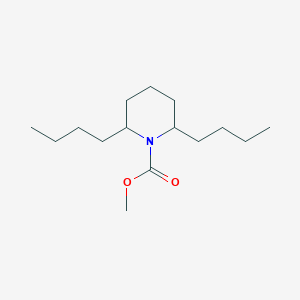
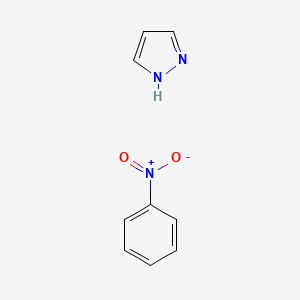
![5-(4-Fluorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14189592.png)
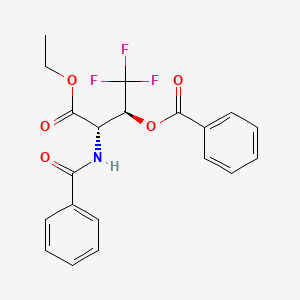


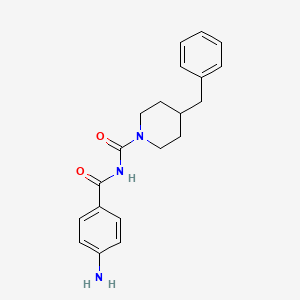
![3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14189630.png)
![3,4,5-Tris{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14189637.png)
![[(Diphenylphosphoryl)(4-methoxyphenyl)methyl]propanedinitrile](/img/structure/B14189641.png)
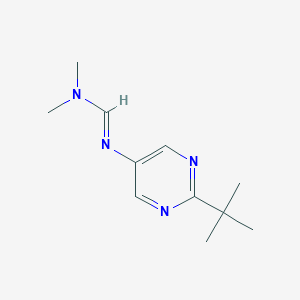
![4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B14189659.png)
![5-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-methoxy-4-methylphenol](/img/structure/B14189665.png)
![4-{1-Amino-2-[(propane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14189667.png)
